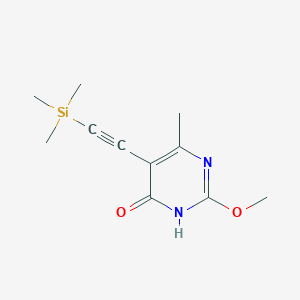
2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family This compound is characterized by the presence of a methoxy group, a methyl group, and a trimethylsilyl-ethynyl group attached to the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached via a Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a trimethylsilyl group in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost, yield, and safety. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyrimidinone ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Amino derivatives, thio derivatives
Scientific Research Applications
2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: The compound may modulate biochemical pathways related to cell growth, apoptosis, or signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-methylpyrimidin-4(1H)-one: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical and biological properties.
2-Methoxy-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one: Lacks the methyl group, leading to variations in reactivity and applications.
6-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one:
Uniqueness
2-Methoxy-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one is unique due to the presence of all three functional groups (methoxy, methyl, and trimethylsilyl-ethynyl) on the pyrimidinone ring. This combination of groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
649558-75-8 |
|---|---|
Molecular Formula |
C11H16N2O2Si |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-methoxy-4-methyl-5-(2-trimethylsilylethynyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H16N2O2Si/c1-8-9(6-7-16(3,4)5)10(14)13-11(12-8)15-2/h1-5H3,(H,12,13,14) |
InChI Key |
NBGDHQOTIPTLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)OC)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)

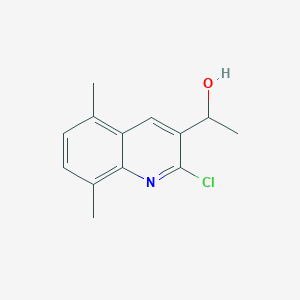
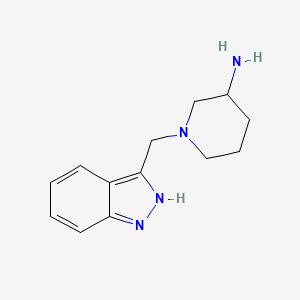
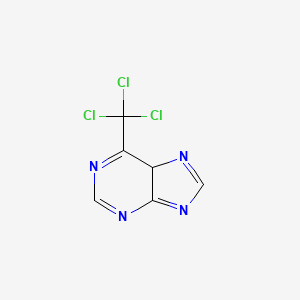

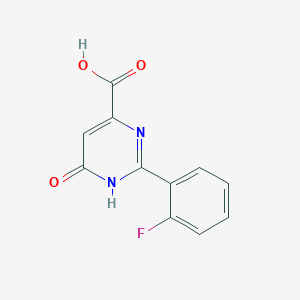


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)


![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)

